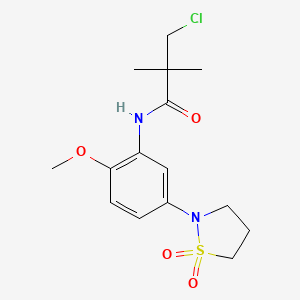

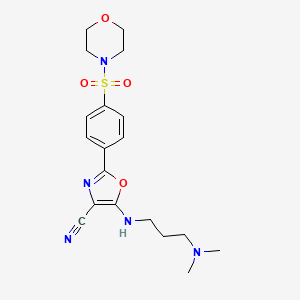

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, often involves regiospecific processes where the correct identification of regioisomers can be challenging and typically requires spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination. Kumarasinghe et al. (2009) discuss the synthesis of a closely related compound, emphasizing the importance of X-ray analysis in confirming the molecular structure due to the complex nature of the synthesis process and the potential for various isomeric forms (Kumarasinghe, Hruby, & Nichol, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

- Coordination Complexes : Pyrazole-dicarboxylate acid derivatives, closely related to 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, are used in synthesizing mononuclear CuII/CoII coordination complexes. These complexes have been studied for their 2D hydrogen-bonded networks and crystal structures (Radi et al., 2015).

- Crystal Structure Determination : Studies on pyrazole-3-yl propionic acid and its methyl ester reveal their utility in crystallography for unambiguous structure determination, which is crucial for understanding molecular properties (Kumarasinghe, Hruby, & Nichol, 2009).

- Computational Study : Pyrazole derivatives, including the 3-methyl variant, are subjects of computational studies and X-ray diffraction to analyze their molecular structure, aiding in the understanding of their chemical properties (Shen, Huang, Diao, & Lei, 2012).

Synthesis and Application in Coordination Polymers

- Coordination Polymers : Derivatives of 3-methyl-1H-pyrazole-4-carboxylic acid are used to synthesize coordination polymers with metals like Zn(II) and Cd(II). These studies explore the structural diversity and potential applications of these polymers in materials science (Cheng et al., 2017).

Exploration in Heterocyclic Compound Synthesis

- Heterocyclic Compounds : Research on isoxazole-5-carboxamides and pyrazol-1-yl-carbonyl derivatives, closely related to the 3-methyl pyrazole structure, focuses on their synthesis and potential in developing new chemical entities (Martins et al., 2002).

Hydrogen Bonding Studies

- Hydrogen Bonding and Molecular Interactions : Investigations into pyrazole derivatives, including the 3-methyl variant, provide insights into their hydrogen bonding capabilities and interactions, fundamental for understanding their behavior in various chemical environments (Portilla et al., 2007).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-methyl-1-(oxolan-3-yl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6-8(9(12)13)4-11(10-6)7-2-3-14-5-7/h4,7H,2-3,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIPFGIBWQHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)

![Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2481800.png)

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)

![3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2481810.png)

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2481812.png)

![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2481815.png)